molecular formula C8H15N B13813430 Quinuclidine, 2-methyl- CAS No. 5261-65-4

Quinuclidine, 2-methyl-

Cat. No.: B13813430
CAS No.: 5261-65-4
M. Wt: 125.21 g/mol
InChI Key: VDWODSPSMJMZQI-UHFFFAOYSA-N
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Description

Quinuclidine, 2-methyl- is a bicyclic compound with a tertiary bridgehead nitrogen atom. It is a derivative of quinuclidine, which is known for its highly symmetrical structure and chemical stability. Quinuclidine and its derivatives are present in many naturally occurring compounds, biologically active agents, and synthetic substances. The compound is of significant interest in various fields, including chemistry, biology, medicine, and industry, due to its unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinuclidine, 2-methyl- can be achieved through several methods. One common approach involves the iridium-catalyzed allylic dearomatization reaction. This method allows for the asymmetric construction of quinuclidine derivatives under mild conditions, yielding high diastereoselectivity and enantioselectivity . Another method involves the use of butyrylcholinesterase as a biocatalyst for the production of chiral quinuclidin-3-ols, which can then be further modified to obtain quinuclidine, 2-methyl- .

Industrial Production Methods: Industrial production of quinuclidine, 2-methyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of chiral resolution methods and selective synthesis techniques are common in industrial settings to produce the desired enantiomer of the compound .

Chemical Reactions Analysis

Types of Reactions: Quinuclidine, 2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in the Baylis-Hillman reaction, where it acts as a catalyst in the coupling of an activated alkene derivative with an aldehyde . This reaction is significant for the formation of carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions involving quinuclidine, 2-methyl- include iridium catalysts, butyrylcholinesterase, and various alkylating agents. The reaction conditions typically involve mild temperatures and controlled environments to ensure high selectivity and yield .

Major Products Formed: The major products formed from the reactions of quinuclidine, 2-methyl- depend on the specific reaction conditions and reagents used. For example, the Baylis-Hillman reaction yields α,β-unsaturated compounds, while oxidation reactions can produce quinuclidine N-oxides .

Mechanism of Action

The mechanism of action of quinuclidine, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, as an anticholinesterase agent, it inhibits the enzymes acetylcholinesterase and butyrylcholinesterase, which are responsible for hydrolyzing acetylcholine . This inhibition leads to an increase in acetylcholine levels, enhancing cholinergic transmission and improving cognitive function. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and exerting its pharmacological effects .

Properties

CAS No.

5261-65-4

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-methyl-1-azabicyclo[2.2.2]octane

InChI

InChI=1S/C8H15N/c1-7-6-8-2-4-9(7)5-3-8/h7-8H,2-6H2,1H3

InChI Key

VDWODSPSMJMZQI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CCN1CC2

Origin of Product

United States

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